molecular formula C12H15BO5 B8293764 Ethyl 2-(1,6-dihydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetate

Ethyl 2-(1,6-dihydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetate

Cat. No.: B8293764
M. Wt: 250.06 g/mol
InChI Key: ZZJKZPVIMQQBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,6-dihydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetate is a useful research compound. Its molecular formula is C12H15BO5 and its molecular weight is 250.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15BO5

Molecular Weight

250.06 g/mol

IUPAC Name

ethyl 2-(1,6-dihydroxy-4-methyl-3H-2,1-benzoxaborol-3-yl)acetate

InChI

InChI=1S/C12H15BO5/c1-3-17-11(15)6-10-12-7(2)4-8(14)5-9(12)13(16)18-10/h4-5,10,14,16H,3,6H2,1-2H3

InChI Key

ZZJKZPVIMQQBMR-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=CC(=C2C(O1)CC(=O)OCC)C)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of crude [1-hydroxy-4-methyl-6-(tetrahydro-pyran-2-yloxy)-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl]-acetic acid ethyl ester in THF (30 mL), was added dilute hydrochloric acid (6M, 3 mL) at 0° C. The mixture was allowed to warm to room temperature over 1 hour then concentrated in vacuo. The residue was purified by silica gel flash column chromatography (EtOAc/hexane=1:1) to give the product as a light brown gum (2.1 g, 62%, 2 steps). 1H NMR (400 MHz, DMSO-d) δ ppm 9.21 (s, 1H), 9.01 (s, 1H), 6.86 (d, J=2.4 Hz, 1H), 6.64 (d, J=2.4 Hz, 1H), 5.40-5.37 (m, 1H), 4.02 (q, J=7.2 Hz, 2H), 3.35-3.01 (m, 1H), 2.19-2.13 (m, 4H), 1.10 (t, 3H). MS (ESI) m/z=251 [M+H]+.
Name
[1-hydroxy-4-methyl-6-(tetrahydro-pyran-2-yloxy)-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl]-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
62%

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